Rhapontigenin 3'-O-glucoside
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Overview
Description
Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . It is a constituent from rhizomes of Rheum undulatum Linne that exhibits estrogenic activity . Its aglycone, Rhapontigenin, is thought to be the biologically active form of Rhaponticin .
Synthesis Analysis
Rhapontigenin 3’-O-glucoside can be enzymatically synthesized from the glycosylated parent compound Rhaponticin . A glucosyltransferase, R. palmatum UDP-glycosyltransferase (RpUGT) 1, isolated from the rhizome of R. palmatum, has been found to glucosylate Rhapontigenin, yielding Rhaponticin .Molecular Structure Analysis
The molecular formula of Rhapontigenin 3’-O-glucoside is C21H24O9 . It contains total 56 bond(s); 32 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
Rhapontigenin 3’-O-glucoside is a potent inactivator of human P450 1A1 . It exhibits a potent and selective inhibition of human P450 1A1 with an IC 50 of 0.4 μM .Physical And Chemical Properties Analysis
The molecular weight of Rhapontigenin 3’-O-glucoside is 420.41 .Scientific Research Applications
Anti-Inflammatory Properties
Rhaponticin, the aglycone of Rhapontigenin 3’-O-glucoside, has been found to have significant anti-inflammatory properties . It can interact with different targets and modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels and iNOS activity as well as regulation of cell adhesion molecules and sirtuin 1 (SIRT1) expression .
Antioxidant Activity
Rhaponticin is also known for its antioxidant properties . The health-promoting and disease-preventive effects of antioxidants, observable at the level of the whole organism, may result from diverse molecular pathways, including not only reactions with oxidants, but also the ability to regulate gene transcription and modulate the adaptive response .
Anti-Cancer Properties
Rhaponticin has shown promising results in cancer prevention . It functions as a potent inactivator of human P450 1A1, a key enzyme involved in the metabolism of certain carcinogens . This makes Rhaponticin a good candidate for a cancer chemopreventive agent .
Estrogenic Activity
Rhaponticin has been reported to have estrogenic activity . This means it can bind to and activate estrogen receptors, potentially influencing a variety of physiological processes.
Antithrombotic Activity
Rhaponticin has been found to have antithrombotic actions . This means it can prevent or reduce the formation of blood clots, which is beneficial in the prevention of conditions like stroke and heart attack.
Dietary Supplement
As a component of rhubarb, Rhaponticin may be present in the human diet both in foods and dietary supplements . This makes it a potential candidate for nutritional supplementation and functional foods.
Safety And Hazards
Rhapontigenin 3’-O-glucoside is for research use only, not for human or veterinary use . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBFHDKUAVGLR-DXKBKAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhapontigenin 3'-O-glucoside |
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